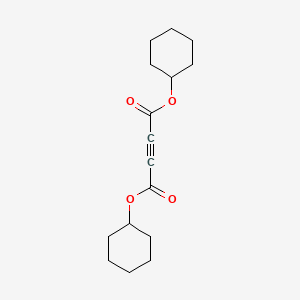
Dicyclohexyl but-2-ynedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl but-2-ynedioate is an organic compound that belongs to the class of esters. It is derived from but-2-ynedioic acid, also known as acetylenedicarboxylic acid, and dicyclohexanol. This compound is of interest due to its unique chemical structure, which includes a triple bond between two carbon atoms, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclohexyl but-2-ynedioate can be synthesized through the esterification of but-2-ynedioic acid with dicyclohexanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high-quality product. Additionally, purification steps like distillation or recrystallization are employed to isolate the ester from any by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclohexyl but-2-ynedioate undergoes various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include diketones, carboxylic acids, alkenes, alkanes, and various substituted esters, depending on the specific reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl but-2-ynedioate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: this compound is used in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of dicyclohexyl but-2-ynedioate involves its ability to undergo various chemical transformations due to the presence of the triple bond and ester groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and biological applications. The specific pathways and targets depend on the nature of the reactions and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl but-2-ynedioate: Similar in structure but with ethyl groups instead of cyclohexyl groups.
Dimethyl but-2-ynedioate: Contains methyl groups instead of cyclohexyl groups.
Diisopropyl but-2-ynedioate: Features isopropyl groups in place of cyclohexyl groups.
Uniqueness
Dicyclohexyl but-2-ynedioate is unique due to the presence of bulky cyclohexyl groups, which can influence its reactivity and steric properties. This makes it distinct from other but-2-ynedioate esters and can lead to different reaction outcomes and applications.
By understanding the properties, preparation methods, reactions, applications, and mechanisms of action of this compound, researchers can leverage this compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
79866-97-0 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
dicyclohexyl but-2-ynedioate |
InChI |
InChI=1S/C16H22O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h13-14H,1-10H2 |
InChI-Schlüssel |
IWGSFZZFRMNYNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C#CC(=O)OC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















